molecular formula C₂₀H₁₉D₃N₄O₁₀S B1160368 (E)-Cefuroxime-d3 Axetil

(E)-Cefuroxime-d3 Axetil

Cat. No.: B1160368
M. Wt: 513.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Cefuroxime-d3 Axetil is a deuterated isotopologue of cefuroxime axetil, a second-generation cephalosporin prodrug. Its molecular formula is C₂₀H₁₉D₃N₄O₁₀S, with a molecular weight of 513.49 g/mol . The deuterium atoms replace three hydrogens in the acetoxyethyl ester group, enhancing its stability for use as an internal standard in pharmacokinetic studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays .

Cefuroxime axetil itself is an orally administered prodrug hydrolyzed in vivo to active cefuroxime, which exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae and Haemophilus influenzae . Its poor aqueous solubility (~0.4 mg/mL) and low bioavailability (~36–52% depending on food intake) are well-documented challenges addressed via formulation strategies like solid dispersions and cyclodextrin complexes . The (E)-isomer designation refers to the configuration of the methoxyimino group, critical for antibacterial activity and stability against β-lactamases .

Properties

Molecular Formula

C₂₀H₁₉D₃N₄O₁₀S

Molecular Weight

513.49

Synonyms

(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2E)-2-(2-furanyl)-2-[(methoxy-d3)imino]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-(Acetyloxy)ethyl Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison

Compound Molecular Formula Bioavailability Solubility Key Indications
(E)-Cefuroxime-d3 Axetil C₂₀H₁₉D₃N₄O₁₀S N/A (Internal Std) N/A Analytical standard
Cefuroxime Axetil C₂₀H₂₂N₄O₁₀S 36–52% 0.4 mg/mL Respiratory/UTIs, Lyme disease
Cefpodoxime Proxetil C₂₁H₂₇N₅O₉S₂ ~50% 0.1 mg/mL Respiratory/UTIs, skin infections
Cefdinir C₁₄H₁₃N₅O₅S₂ ~25–30% 10 mg/mL (pH 7) Otitis media, pharyngitis
Cefaclor C₁₅H₁₄ClN₃O₄S ~95% 0.3 mg/mL Bronchitis, sinusitis
Amoxicillin/Clavulanic Acid C₁₆H₁₉N₃O₅S·C₈H₉NO₅ ~75% High (pH-dependent) Broad-spectrum infections

Efficacy and Clinical Performance

  • Against S. pneumoniae: Cefuroxime axetil and cefpodoxime show similar potency, but cefuroxime axetil is less active than cefpodoxime against H. influenzae .
  • Cefaclor vs. Cefuroxime Axetil: In acute bronchitis, cefaclor reduced symptom resolution time by 2.25× compared to cefuroxime axetil, though cure rates for cefuroxime axetil were higher in other studies .
  • Food Effects: Cefuroxime axetil’s bioavailability increases from 36% (fasting) to 52% (fed), with peak plasma concentrations 43% higher post-meal . Cefpodoxime and cefdinir show less food dependency .

Solubility and Formulation Strategies

  • Solid Dispersions: Cefuroxime axetil-PVP K30 (1:10) achieved 128.48 ± 2.16 μg/mL solubility, outperforming PEG-based physical mixtures .
  • Cyclodextrin Complexes: β-cyclodextrin complexes enhanced solubility 3.5-fold (1.4 mg/mL) via hydrophobic interactions .
  • Amorphous vs. Crystalline Forms: Amorphous cefuroxime axetil exhibits higher solubility but lower stability, necessitating quantification via modulated DSC (detection limit: 0.5% amorphous content) .

Key Notes and Considerations

Analytical Utility: this compound’s deuterated structure minimizes matrix effects in LC-MS/MS, enabling precise quantification of cefuroxime in plasma (LLOQ: 10 ng/mL) .

Isomeric Purity: The (E)-configuration is critical for antibacterial activity; (Z)-isomers are 4–8× less potent due to reduced β-lactamase stability .

Regulatory Challenges: Amorphous content in crystalline cefuroxime axetil must be <1% per USP guidelines, validated via MDSC .

Clinical Niche: Cefuroxime axetil remains preferred for early Lyme disease (82–94% efficacy vs. doxycycline) and pediatric otitis media .

Q & A

Q. What quality control protocols are essential for ensuring batch-to-batch consistency in this compound production?

  • HPLC purity : ≥98.5% (USP method: C18 column, 0.1% TFA in acetonitrile/water gradient).
  • Isotopic enrichment : Confirm deuterium incorporation ≥99% via ²H NMR (δ 3.3 ppm for -OCD₃).
  • Residual solvents : Limit acetonitrile (<410 ppm) and methanol (<300 ppm) per ICH Q3C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.